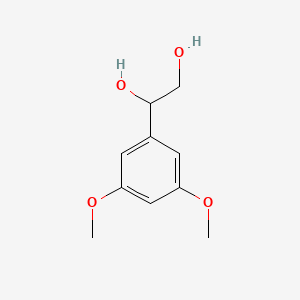

1-(3,5-Dimethoxyphenyl)ethane-1,2-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,5-Dimethoxyphenyl)ethane-1,2-diol is an organic compound characterized by the presence of two methoxy groups attached to a phenyl ring and an ethanediol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethoxyphenyl)ethane-1,2-diol typically involves the reaction of 3,5-dimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through an acetal formation followed by hydrolysis to yield the desired diol.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3,5-Dimethoxyphenyl)ethane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The diol can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the diol into corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as halides, amines, or thiols

Major Products:

Oxidation: Corresponding aldehydes or carboxylic acids

Reduction: Corresponding alcohols or alkanes

Substitution: Compounds with substituted functional groups

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Uses

1-(3,5-Dimethoxyphenyl)ethane-1,2-diol has been identified as a bioactive compound with potential therapeutic applications. It plays a role in protecting against ischemic or reperfusion injuries, which can occur during organ transplantation and myocardial infarction. The compound has shown promise in inducing transplantation tolerance and in treating autoimmune diseases such as psoriasis and Hashimoto's thyroiditis .

Mechanism of Action

Research indicates that compounds structurally related to this compound can inhibit the drug efflux function of P-glycoprotein (P-gp), enhancing the accumulation of anticancer drugs within cells. This property is crucial in overcoming multidrug resistance (MDR) in cancer therapy . The spatial arrangement of substituents on the aromatic ring is vital for maintaining this activity, suggesting that modifications to the compound could enhance its therapeutic efficacy.

Cancer Treatment

Chemoreversal Activity

The compound has been studied for its ability to reverse drug resistance in cancer cells. Specifically, it has been shown to inhibit P-glycoprotein efflux pump function, which is a common mechanism by which cancer cells develop resistance to chemotherapy. By increasing the intracellular concentration of anticancer drugs, this compound could potentially improve the effectiveness of existing chemotherapy regimens .

Organic Synthesis

Synthesis of Derivatives

In organic synthesis, this compound serves as a versatile building block for creating various biologically active compounds. It can be used to synthesize esters and other derivatives that retain or enhance its biological activity. For instance, modifications to the hydroxy groups can yield new compounds with distinct pharmacological properties .

Lignin Valorization

Recent studies have explored the use of this compound in lignin degradation processes. The electrochemical degradation of lignin model compounds containing similar structures has been investigated using this compound as a precursor. This approach highlights its potential role in biorefining and sustainable chemistry by facilitating the conversion of lignin into valuable aromatic compounds .

Case Study 1: Cancer Cell Lines

A study on KB cell lines demonstrated that derivatives of this compound could significantly enhance drug accumulation and reduce resistance to chemotherapy agents. This finding underscores the importance of structural modifications in developing effective anticancer therapies .

Case Study 2: Organ Transplantation

Research into organ transplantation showed that compounds related to this compound could mitigate ischemic injuries during transplants. This application is particularly relevant for improving patient outcomes following organ transplants by reducing complications associated with ischemia .

Mecanismo De Acción

The mechanism of action of 1-(3,5-Dimethoxyphenyl)ethane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy groups and diol moiety play a crucial role in its binding affinity and activity. Pathways involved may include modulation of oxidative stress and inhibition of specific enzymes.

Comparación Con Compuestos Similares

- 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol

- 1-(3,5-Dimethoxyphenyl)ethanol

- 1-(3,5-Dimethoxyphenyl)propane-1,2-diol

Comparison: 1-(3,5-Dimethoxyphenyl)ethane-1,2-diol is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethanediol moiety

Actividad Biológica

1-(3,5-Dimethoxyphenyl)ethane-1,2-diol, a compound derived from phenolic structures, has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic implications.

Chemical Structure

The chemical structure of this compound is characterized by a phenolic ring with two methoxy groups and a diol functional group. This configuration is critical for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound to act as a chemoreversal agent in multidrug-resistant (MDR) cancer cells. The compound has been shown to inhibit the P-glycoprotein (P-gp) efflux pump, which is often overexpressed in resistant cancer cells. By inhibiting this pump, the compound enhances the intracellular accumulation of chemotherapeutic agents such as paclitaxel and doxorubicin.

Key Findings:

- Cytotoxicity: In vitro studies indicate that the compound exhibits minimal cytotoxicity at concentrations up to 10 µM against various tumor cell lines (A549, DU145, KB) but shows significant chemoreversal effects in MDR KBvin cells when combined with paclitaxel .

- Mechanism of Action: The primary mechanism involves the inhibition of drug efflux via P-gp and possibly other multidrug resistance-associated proteins (MRPs) .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Similar compounds have demonstrated significant anti-inflammatory effects by modulating various pathways involved in inflammation.

Comparative Data on Anti-inflammatory Effects:

| Compound | IC50 (nmol/ear) | Comparison |

|---|---|---|

| DMPBD (related compound) | 21 (EPP-induced edema) | More potent than oxyphenbutazone (IC50 = 136 nmol/ear) |

| DMPBD | 60 (AA-induced edema) | More potent than phenidone (IC50 = 2520 nmol/ear) |

| DMPBD | 660 (TPA-induced edema) | More potent than diclofenac (IC50 = 7200 pmol/ear) |

These findings suggest that compounds with similar structural motifs may exhibit comparable anti-inflammatory properties through inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of methoxy groups significantly enhances the biological activity of phenolic compounds. Specifically:

- Diol Functionality: The diol structure is essential for maintaining spatial orientation conducive to biological activity.

- Methoxy Substituents: Increasing the number of methoxy groups correlates with enhanced chemoreversal activity .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:

- Chemoresistance in Cancer Models: A study demonstrated that treatment with this compound significantly reduced survival rates in MDR cancer cell lines when used alongside standard chemotherapy agents .

- Inflammation Models: In vivo models indicated that administration of related compounds resulted in reduced edema and inflammatory markers compared to controls .

Propiedades

IUPAC Name |

1-(3,5-dimethoxyphenyl)ethane-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2/h3-5,10-12H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEMBNZYUKTIJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(CO)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.